molecular formula C7H8FNO2S B1299901 4-Fluoro-2-methylbenzenesulfonamide CAS No. 489-17-8

4-Fluoro-2-methylbenzenesulfonamide

Cat. No.: B1299901
CAS No.: 489-17-8
M. Wt: 189.21 g/mol
InChI Key: NNYVGGHJPLSSRQ-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylbenzenesulfonamide is a sulfonamide derivative with the molecular formula C₇H₈FNO₂S and a molecular weight of 189.21 g/mol.

Scientific Research Applications

4-Fluoro-2-methylbenzenesulfonamide has several scientific research applications, including:

    Organic Synthesis: The compound is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and is used in the development of new drugs.

    Material Science: The compound is used in the synthesis of functional materials with specific properties, such as polymers and coatings.

Safety and Hazards

4-Fluoro-2-methylbenzenesulfonamide may cause burns of eyes, skin, and mucous membranes . Thermal decomposition can lead to the release of irritating gases and vapors . Contact with water liberates toxic gas . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Preparation Methods

4-Fluoro-2-methylbenzenesulfonamide can be synthesized through the fluorination of 2-methylbenzenesulfonamide The reaction typically requires a fluorinating agent such as elemental fluorine or a fluorine-containing compound, and the process is carried out under controlled temperature and pressure conditions .

Chemical Reactions Analysis

4-Fluoro-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Comparison with Similar Compounds

4-Fluoro-2-methylbenzenesulfonamide can be compared with other similar compounds, such as:

    2-Methylbenzenesulfonamide: Lacks the fluorine atom, which can affect its reactivity and properties.

    4-Chloro-2-methylbenzenesulfonamide: Contains a chlorine atom instead of a fluorine atom, leading to different chemical and physical properties.

    4-Bromo-2-methylbenzenesulfonamide: Contains a bromine atom instead of a fluorine atom, resulting in different reactivity and applications.

Properties

IUPAC Name

4-fluoro-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYVGGHJPLSSRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357559
Record name 4-Fluoro-2-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

489-17-8
Record name 4-Fluoro-2-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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